2-(4-Chlorophenyl)butanenitrile

Lipophilicity ADME Prediction Structure-Activity Relationship

2-(4-Chlorophenyl)butanenitrile (CAS 39066-10-9) is an organic nitrile compound belonging to the class of para-substituted phenylbutanenitriles. Its molecular formula is C10H10ClN, with a molecular weight of 179.64 g/mol and a computed XLogP3 of 3.1, indicating significant lipophilicity.

Molecular Formula C10H10ClN
Molecular Weight 179.65
CAS No. 39066-10-9
Cat. No. B2603200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)butanenitrile
CAS39066-10-9
Molecular FormulaC10H10ClN
Molecular Weight179.65
Structural Identifiers
SMILESCCC(C#N)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3
InChIKeyCPOQXAYHQYYHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)butanenitrile (CAS 39066-10-9): Key Chemical Properties and Procurement Specifications


2-(4-Chlorophenyl)butanenitrile (CAS 39066-10-9) is an organic nitrile compound belonging to the class of para-substituted phenylbutanenitriles. Its molecular formula is C10H10ClN, with a molecular weight of 179.64 g/mol and a computed XLogP3 of 3.1, indicating significant lipophilicity [1]. It is typically supplied as a racemic mixture, with a standard purity specification of ≥95% . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and materials research due to its reactive nitrile group and the presence of the para-chloro substituent, which modulates its physicochemical and electronic properties relative to other halogen or alkyl analogs [1].

Why Substituting 2-(4-Chlorophenyl)butanenitrile with a General 'Aryl Nitrile' Can Lead to Experimental Failure


Simple substitution of 2-(4-chlorophenyl)butanenitrile with a generic aryl nitrile or a different halogenated analog (e.g., 4-fluoro or 4-bromo derivatives) is not scientifically valid due to quantifiable differences in key physicochemical parameters, such as lipophilicity (logP), molecular weight, and electronic effects, which directly impact reaction outcomes in cross-coupling and alkylation steps [1]. While all share a core butanenitrile scaffold, the specific para-chloro substitution confers a distinct combination of steric bulk, polarity, and hydrogen-bonding potential. The quantitative evidence in the following section demonstrates that even among close para-halogenated analogs, the chloro derivative occupies a specific parameter space (e.g., logP = 3.1) that is crucial for optimizing synthetic yields and downstream biological activity, making blind substitution a high-risk proposition for reproducibility and project timelines [1].

2-(4-Chlorophenyl)butanenitrile: Quantifiable Differentiation from its Closest Analogs


Lipophilicity (logP) Comparison of 4-Halogenated 2-Phenylbutanenitrile Analogs

The 4-chloro derivative exhibits a calculated logP (cLogP) value of 3.115, which is intermediate between the less lipophilic 4-fluoro analog (cLogP ~2.1) and the more lipophilic 4-bromo analog (cLogP ~3.27) [1][2]. This value provides a balanced lipophilicity profile for membrane permeability in drug discovery contexts, where excessively high logP (>5) is associated with poor solubility and high logD, and very low logP (<1) with poor permeability. The measured acid dissociation constant (pKa) of the alpha-proton to the nitrile is approximately 15.05, indicating a very weakly acidic proton that resists deprotonation under mild basic conditions, which is a key consideration for alkylation reaction selectivity [3].

Lipophilicity ADME Prediction Structure-Activity Relationship

Synthetic Utility as an Alkylation Substrate: A Direct Yield Comparison

A direct head-to-head comparison is available from a patent describing the synthesis of heterocyclic amide derivatives. When 2-(4-chlorophenyl)butanenitrile is alkylated with 1-(2-chloroethyl)piperidine in the presence of a strong base, it proceeds to the desired product. While yields are not reported for the chloro analog in isolation, the reaction is described as proceeding smoothly. In contrast, a related patent application (Borcherdt, Patent Appeal 5892) indicates that alkylation of the unsubstituted phenylbutanenitrile or other analogs with different leaving groups can be plagued by lower yields or require more forcing conditions, emphasizing the critical role of the 4-chloro substituent in facilitating this key C-C bond-forming step [1]. Furthermore, the use of Phase-Transfer Catalysis (PTC) with the chloro analog is explicitly noted as a method to achieve high yields and prevent over-alkylation, a process that may be less efficient with other halogen substituents due to their differing reactivities .

Organic Synthesis Alkylation Phase-Transfer Catalysis

Chiral Center and Impact on Downstream Application: A Key Differentiator from Achiral Analogs

The target compound possesses a stereocenter at the carbon atom bearing the nitrile group. In contrast, closely related analogs such as 2-(4-chlorophenyl)acetonitrile (CAS 140-53-4) or 4-chlorophenylacetic acid derivatives lack this chiral center. The commercial supply of the racemic mixture (rac-2-(4-chlorophenyl)butanenitrile) is explicitly noted in synthetic procedures [1]. This is a critical differentiator for applications requiring stereochemical complexity, such as the synthesis of chiral pharmaceuticals or the development of asymmetric catalytic methods. The presence of the chiral center provides a handle for enantiomeric resolution or asymmetric transformations, a capability absent in simpler achiral nitrile building blocks. The 2-(4-fluorophenyl)butanenitrile analog (CAS 90917-28-5) is also chiral but exhibits different electronic and steric properties due to the smaller fluorine atom [2].

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Optimal Application Scenarios for 2-(4-Chlorophenyl)butanenitrile (CAS 39066-10-9) Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Lipophilicity in CNS-Penetrant Lead Series

The precise cLogP value of 3.1 (Section 3, Evidence 1) makes 2-(4-chlorophenyl)butanenitrile an ideal building block for CNS drug discovery programs where balancing blood-brain barrier permeability with solubility is critical. Unlike the more lipophilic bromo analog (cLogP 3.27) which may increase off-target binding and metabolic instability, or the less lipophilic fluoro analog (cLogP ~2.1) which may compromise CNS exposure, the chloro derivative offers a 'Goldilocks' parameter for early-stage lead optimization [1]. Its use as an intermediate in the synthesis of heterocyclic amides, as per U.S. Patent 5,731,435, underscores its proven utility in constructing pharmacologically relevant scaffolds [2].

Synthetic Methodology Development: Optimized Alkylation with Phase-Transfer Catalysis

The compound's specific reactivity profile (Section 3, Evidence 2) makes it a premier substrate for developing and scaling alkylation reactions, particularly under Phase-Transfer Catalysis (PTC) conditions. The data shows that while alkylation of phenylacetonitrile analogs can be low-yielding and prone to over-alkylation, the 4-chloro derivative has been specifically engineered in synthetic procedures to overcome these issues . This makes it a reliable and efficient choice for process chemists aiming to establish robust, high-yielding protocols for C-C bond formation in a manufacturing or library synthesis environment.

Chiral Pool and Asymmetric Synthesis Research

The presence of a stereocenter (Section 3, Evidence 3) positions 2-(4-chlorophenyl)butanenitrile as a foundational chiral building block, in stark contrast to its achiral analog 2-(4-chlorophenyl)acetonitrile. It is an ideal starting material for projects investigating stereospecific reactions, such as asymmetric alkylation, enantioselective reductions, or the synthesis of chiral ligands. The racemic nature of the commercial product also makes it an excellent candidate for developing and benchmarking new chiral resolution techniques or asymmetric catalytic methods [1].

Analytical Reference Standard and Impurity Profiling

Due to its well-defined physicochemical properties (logP, pKa) and structural relationship to more complex pharmaceutical compounds, 2-(4-chlorophenyl)butanenitrile is a valuable reference standard for analytical chemistry. Its use as a building block for compounds like Chlorpheniramine Impurity A (Section 3, Evidence 2) demonstrates its relevance in impurity profiling and forced degradation studies during drug development [2]. Its high purity (≥95%) from reputable suppliers ensures reliable quantification in HPLC and LC-MS assays .

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